Alpinumisoflavone acetate
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Overview
Description
Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the plant species belonging to the Fabaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpinumisoflavone acetate can be synthesized through the acetylation of alpinumisoflavone. The process typically involves the reaction of alpinumisoflavone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Alpinumisoflavone acetate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different pharmacological properties and can be used for various scientific research applications .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and osteoporosis.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetics
Mechanism of Action
The mechanism of action of alpinumisoflavone acetate involves the modulation of various molecular targets and pathways:
Nuclear Factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a transcription factor involved in inflammation and immune responses.
Mitogen-Activated Protein Kinases (MAPKs): It modulates the activity of MAPKs, which play a crucial role in cell signaling and stress responses.
Nucleotide-binding Domain-like Receptor Protein 3 (NLRP3) Inflammasome: It suppresses the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines.
IL-17 Signaling Pathways: It inhibits the IL-17 signaling pathways, which are implicated in autoimmune and inflammatory diseases
Comparison with Similar Compounds
Alpinumisoflavone acetate is unique compared to other similar compounds due to its prenylated structure, which enhances its biological activity. Similar compounds include:
- Dihydroalpinumisoflavone
- Erythrinin A
- Warangalone
- Erysubin B These compounds share structural similarities with this compound but differ in their specific biological activities and pharmacological properties .
Properties
Molecular Formula |
C22H18O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
InChI Key |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Origin of Product |
United States |
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